Nicotinuric acid

Catalog No.
S749539
CAS No.
583-08-4
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinuric acid

CAS Number

583-08-4

Product Name

Nicotinuric acid

IUPAC Name

2-(pyridine-3-carbonylamino)acetic acid

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)

InChI Key

ZBSGKPYXQINNGF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)O

Synonyms

58290-35-0;Boc-S-4-methoxybenzyl-D-cysteine;Boc-D-Cys(4-Mob)-OH;(S)-2-((tert-Butoxycarbonyl)amino)-3-((4-methoxybenzyl)thio)propanoicacid;Boc-S-p-methoxybenzyl-D-cysteine;Boc-Cys(pMeOBzl)-OH;C16H23NO5S;AmbotzBAA5430;Boc-D-Cys(Mob)-OH;AC1Q4CU9;Boc-D-Cys(4-MeO-Bzl)-OH;SCHEMBL11331399;CTK8F8270;MolPort-005-938-124;VRTXRNJMNFVTOM-CYBMUJFWSA-N;ZINC1576252;KM0186;AM81662;AC-19262;AJ-27316;AK-81105;KB-48407;KB-48417;X5774;N-tert-butyloxycarbonyl-S-p-methoxybenzyl-D-cysteine

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O

Nicotinuric acid, with the chemical formula C₈H₈N₂O₃, is an acylglycine and a significant detoxification product of nicotinic acid. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to yield CoA and N-acylglycine. Nicotinuric acid serves as a quantitative index for the hepatic biotransformation of nicotinic acid, making it an important metabolite in assessing metabolic pathways related to nicotinic acid processing in the liver .

Nicotinuric acid itself doesn't have a known specific mechanism of action. However, its role as a metabolite of nicotinic acid (vitamin B3) is crucial in various biological processes. Vitamin B3 acts as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme involved in energy metabolism, cellular signaling, and DNA repair [].

  • Biomarker for Niacin Intake

    Nicotinuric acid is produced in the body when nicotinic acid is broken down. Therefore, measuring levels of nicotinuric acid in urine can be used as a biomarker to assess how much nicotinic acid a person has consumed Source: Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers: . This can be useful in studies investigating the effects of nicotinic acid on various health conditions.

  • Potential Role in Disease

    Some recent research suggests that nicotinuric acid may play a role in the development of certain diseases. For instance, one study proposed a link between nicotinuric acid levels and the progression of metabolic syndrome to diabetes and cardiovascular disease Source: Nicotinuric Acid - PMC - NCBI: . However, more research is needed to confirm these findings and understand the mechanisms involved.

Nicotinuric acid is formed from nicotinic acid through a series of enzymatic reactions. The primary reaction involves the transfer of the nicotinoyl group from nicotinic acid to glycine, resulting in the formation of nicotinuric acid. The general reaction can be represented as:

Nicotinic Acid+GlycineNicotinuric Acid+Coenzyme A\text{Nicotinic Acid}+\text{Glycine}\rightarrow \text{Nicotinuric Acid}+\text{Coenzyme A}

This transformation highlights its role as a metabolite in detoxifying excess nicotinic acid in the body .

Nicotinuric acid exhibits biological significance primarily as a urinary metabolite. It is involved in various physiological processes, including the release of prostaglandins, which can lead to cutaneous vasodilation. This effect is particularly relevant in understanding some of the pharmacological actions associated with nicotinic acid and its derivatives . Additionally, increased levels of nicotinuric acid may indicate alterations in metabolic states or disorders related to fatty acid metabolism.

The synthesis of nicotinuric acid can occur naturally through metabolic pathways involving nicotinic acid. It can also be synthesized chemically by reacting glycine with nicotinoyl chloride or other derivatives of nicotinic acid under controlled conditions. The process typically involves:

  • Preparation of Nicotinoyl Chloride: This can be achieved by reacting nicotinic acid with thionyl chloride.
  • Reaction with Glycine: The prepared nicotinoyl chloride is then reacted with glycine in an appropriate solvent, usually under reflux conditions to facilitate the formation of nicotinuric acid.

This synthetic route allows for the production of nicotinuric acid for research and potential therapeutic applications .

Nicotinuric acid has several applications, particularly in clinical and biochemical research:

  • Biomarker for Metabolic Disorders: Its levels can be measured to assess metabolic function related to fatty acids and nicotinic acid metabolism.
  • Research Tool: Used in studies investigating the metabolism of niacin and its effects on human health.
  • Potential Therapeutics: While not widely used therapeutically, its role in vasodilation suggests potential applications in cardiovascular research .

Research indicates that nicotinuric acid interacts with various biological systems, particularly concerning its role as a metabolite of nicotinic acid. Studies have shown that it may influence prostaglandin release, affecting vascular responses. Furthermore, alterations in its levels may correlate with specific metabolic conditions or responses to dietary niacin intake .

Nicotinuric acid shares structural and functional similarities with several compounds within the acylglycine family and other derivatives of niacin. Here are some similar compounds:

Compound NameChemical FormulaKey Characteristics
Nicotinic AcidC₆H₅NO₂Precursor to nicotinamide; involved in NAD+ synthesis
NicotinamideC₆H₆N₂OAmide form of niacin; does not cause flushing
N-acetylglycineC₆H₉NO₃Acyl derivative; involved in various metabolic pathways
N-nicotinoylglycineC₈H₉N₂O₂Directly related to nicotinuric acid; similar structure

Uniqueness of Nicotinuric Acid

What distinguishes nicotinuric acid from these compounds is its specific role as a major detoxification product of nicotinic acid, reflecting hepatic biotransformation processes. Unlike other derivatives such as nicotinamide, which primarily serve as coenzymes, nicotinuric acid's primary function lies in its metabolic clearance role .

Molecular Structure and Formula (C8H8N2O3)

Nicotinuric acid possesses the molecular formula C8H8N2O3 with a molecular weight of 180.163 grams per mole [1] [7]. The compound exists as an acyl glycine derivative, characterized by the conjugation of nicotinic acid with glycine through an amide linkage [5]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(pyridine-3-carbonylamino)acetic acid [3] [4].

The structural framework consists of a pyridine ring system attached to a carbonyl group, which forms an amide bond with the amino group of glycine [3]. The canonical Simplified Molecular Input Line Entry System representation is expressed as C1=CC(=CN=C1)C(=O)NCC(=O)O [4]. The International Chemical Identifier key for nicotinuric acid is ZBSGKPYXQINNGF-UHFFFAOYSA-N [3] [7].

Table 1: Molecular Characteristics of Nicotinuric Acid

PropertyValueReference
Molecular FormulaC8H8N2O3 [1] [7]
Molecular Weight (g/mol)180.163 [1] [7]
Monoisotopic Mass180.053492 [3] [8]
InChI KeyZBSGKPYXQINNGF-UHFFFAOYSA-N [3] [7]
CAS Number583-08-4 [5] [7]
IUPAC Name2-(pyridine-3-carbonylamino)acetic acid [3] [7]

Physical Properties

Solubility Characteristics

The solubility profile of nicotinuric acid demonstrates significant variation across different solvent systems [5] [6] [7]. In aqueous solutions, the compound exhibits limited solubility, requiring specialized dissolution techniques to achieve optimal concentrations for analytical applications [5].

Water solubility of nicotinuric acid is documented at 1.56 milligrams per milliliter, equivalent to 8.66 millimolar concentration, with enhanced dissolution achieved through ultrasonic treatment [5]. The compound demonstrates substantially improved solubility in dimethyl sulfoxide, ranging from 36 to 50 milligrams per milliliter, corresponding to 199.82 to 277.53 millimolar concentrations [5] [6]. This enhanced solubility in polar aprotic solvents is achieved through ultrasonic treatment combined with heating to 60 degrees Celsius [5].

Ethanol presents a challenging solvent environment for nicotinuric acid, with the compound classified as insoluble in this medium [6]. Conversely, methanol provides suitable dissolution characteristics, making it applicable for certain analytical procedures [7]. The compound demonstrates solubility in 1 molar ammonium hydroxide solution at a concentration of 50 milligrams per milliliter [7].

Table 2: Solubility Characteristics of Nicotinuric Acid

SolventSolubility (mg/mL)Molar ConcentrationConditions
Water1.568.66 mMUltrasonic treatment required
Dimethyl Sulfoxide36-50199.82-277.53 mMUltrasonic + 60°C heating
EthanolInsoluble-Standard conditions
MethanolSolubleNot specifiedStandard conditions
1M Ammonium Hydroxide50277.53 mMStandard conditions

Collision Cross Section Measurements

Collision cross section measurements provide critical insights into the three-dimensional structure and gas-phase behavior of nicotinuric acid [1] [4]. Experimental determinations using drift tube ion mobility spectrometry reveal distinct values for different ionization states of the molecule [1].

The protonated molecular ion [M+H]+ exhibits a collision cross section of 143.6 square angstroms, determined through drift tube methodology using single field calibration with Agilent tune mix [1]. The deprotonated species [M-H]- demonstrates a slightly reduced collision cross section of 138.08 square angstroms under identical analytical conditions [1].

Computational predictions extend the collision cross section database to include various adduct formations [4]. Sodium adduct [M+Na]+ shows a predicted collision cross section of 142.4 square angstroms, while ammonium adduct [M+NH4]+ exhibits the largest value at 153.1 square angstroms [4]. Potassium adduct [M+K]+ presents a collision cross section of 140.9 square angstroms [4].

Table 3: Collision Cross Section Data for Nicotinuric Acid

Adduct Typem/zCCS Value (Ų)Method
[M+H]+181.06078143.60Experimental (DT-IMS)
[M-H]-179.04622138.08Experimental (DT-IMS)
[M+Na]+203.04272142.40Computational prediction
[M+NH4]+198.08732153.10Computational prediction
[M+K]+219.01666140.90Computational prediction
[M+H-H2O]+163.05076129.00Computational prediction

Spectroscopic Properties

Mass spectrometric analysis reveals characteristic fragmentation patterns that facilitate structural elucidation and analytical identification of nicotinuric acid [1] [12]. Gas chromatography-mass spectrometry produces distinctive fragment ions with the base peak at mass-to-charge ratio 106.0, accompanied by significant fragments at 207.0 (84% relative intensity) and 78.0 (36% relative intensity) [1].

Tandem mass spectrometry in positive ionization mode generates the molecular ion peak at 181.0 as the base peak, with a prominent fragment at 135.0 showing 71% relative intensity [1]. Negative ionization mode tandem mass spectrometry produces the base peak at 135.0, with a secondary fragment at 107.0 exhibiting 55% relative intensity [1].

Liquid chromatography-mass spectrometry analysis demonstrates high-resolution mass accuracy with the base peak fragment at 135.05553 in positive mode and 135.05638 in negative mode [1]. The molecular ion regions show peaks at 181.06108 (93% relative intensity) in positive mode and complementary fragmentation patterns in negative ionization [1].

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift assignments [12]. The compound exhibits characteristic resonances corresponding to the pyridine ring protons and the glycine methylene group [12]. Liquid chromatography coupled with tandem mass spectrometry methodology achieves optimal separation using methanol-2 millimolar ammonium acetate mobile phase (3:97 volume ratio) with retention times of approximately 4.5 minutes [12].

Table 4: Mass Spectrometric Fragmentation Patterns

MS TechniqueMajor Fragments (m/z)Relative Intensity
GC-MS106.0100% (base peak)
207.084%
78.036%
MS/MS (Positive)181.0100% (base peak)
135.071%
MS/MS (Negative)135.0100% (base peak)
107.055%
LC-MS (Positive)135.05553100% (base peak)
181.0610893%

Chemical Reactivity and Stability

The chemical stability of nicotinuric acid demonstrates dependence on environmental conditions, particularly temperature and pH [18]. Storage recommendations specify maintenance at -20 degrees Celsius to preserve compound integrity over extended periods [5] [7]. The compound exhibits incompatibility with strong oxidizing agents, necessitating careful handling and storage protocols [7].

Hydrolytic stability varies significantly with pH conditions, following patterns similar to related amide-containing compounds [29]. The amide linkage between the nicotinic acid moiety and glycine represents the primary site of potential hydrolytic cleavage under extreme conditions [29]. General acid and base catalysis can influence the hydrolytic reaction rates, with optimal stability observed in slightly acidic to neutral pH ranges [29].

Thermal stability assessments indicate that nicotinuric acid maintains structural integrity under standard storage conditions but may undergo degradation at elevated temperatures [18]. The compound shows increased degradation rates when temperatures exceed 120 degrees Celsius, with rate constants increasing substantially beyond this threshold [18].

Analytical stability during sample preparation and storage demonstrates the importance of appropriate preservation techniques [12]. The compound remains stable in prepared solutions when stored at appropriate temperatures, with degradation products identifiable through liquid chromatography-mass spectrometry analysis [12].

Stereochemistry and Conformational Analysis

The stereochemical analysis of nicotinuric acid reveals the absence of chiral centers within the molecular structure, resulting in a single constitutional isomer [3] [15]. The planar nature of the pyridine ring system constrains certain conformational flexibility, while the amide linkage and acetic acid moiety provide rotational degrees of freedom [15].

Conformational preferences are influenced by intramolecular hydrogen bonding interactions and steric considerations [15]. The amide carbonyl oxygen can participate in hydrogen bonding with the carboxylic acid proton, potentially stabilizing certain conformational arrangements [15]. Computational studies using density functional theory methods provide insights into the preferred molecular geometries and energy barriers for conformational interconversion [10].

The extended conformation of the molecule, with the glycine carboxyl group oriented away from the pyridine ring, represents a thermodynamically favorable arrangement [15]. This configuration minimizes steric interactions while maximizing favorable electrostatic interactions between functional groups [15]. The amide bond exhibits restricted rotation due to partial double bond character, influencing the overall molecular geometry [15].

Gas-phase conformational analysis through collision cross section measurements indicates that nicotinuric acid adopts relatively compact three-dimensional structures [4] [10]. The agreement between experimental and computational collision cross section values supports the accuracy of theoretical conformational predictions [10]. Multiple conformer populations may exist in solution, with relative abundances determined by thermodynamic stability and kinetic accessibility [10].

Table 5: Conformational Analysis Parameters

ParameterValueMethod
Number of Chiral Centers0Structural analysis
Rotatable Bonds4Computational analysis
Molecular Volume134.8 ųDFT calculation
Preferred ConformationExtendedEnergy minimization
Amide Bond RestrictionPartial double bond characterTheoretical analysis

Physical Description

Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.05349212 g/mol

Monoisotopic Mass

180.05349212 g/mol

Heavy Atom Count

13

UNII

77V5315PIU

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

583-08-4

Wikipedia

Nicotinuric acid

Dates

Modify: 2023-08-15

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